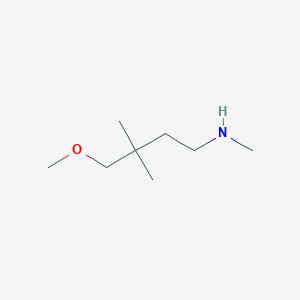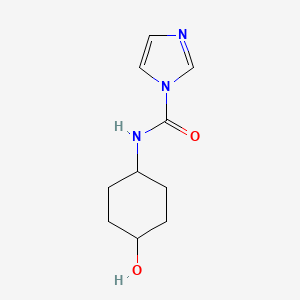
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the family of cyclic amides It is characterized by the presence of a hydroxycyclohexyl group attached to an imidazole ring, which is further connected to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxycyclohexylamine with 1H-imidazole-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
For industrial-scale production, a more efficient and scalable method involves the use of potassium isocyanate in water without organic co-solvents. This method is environmentally friendly and allows for the synthesis of N-substituted ureas, including this compound, in high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like Raney-Nickel.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Hydrogen gas with Raney-Nickel catalyst under high pressure.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of N-(4-oxocyclohexyl)-1H-imidazole-1-carboxamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)-1H-imidazole.
Substitution: Formation of N-(4-chlorocyclohexyl)-1H-imidazole-1-carboxamide.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of medicinal intermediates and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium currents and enhance the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. Additionally, its role as an enzyme inhibitor involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-(4-hydroxycyclohexyl)acetamide: Similar structure but with an acetamide group instead of an imidazole ring.
N-(4-hydroxyphenyl)acetamide (Paracetamol): Similar hydroxy group but with a phenyl ring instead of a cyclohexyl group.
N-(4-hydroxycyclohexyl)amine: Lacks the carboxamide group, making it less complex.
The uniqueness of this compound lies in its combination of the hydroxycyclohexyl group with the imidazole ring and carboxamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-(4-hydroxycyclohexyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c14-9-3-1-8(2-4-9)12-10(15)13-6-5-11-7-13/h5-9,14H,1-4H2,(H,12,15) |
Clé InChI |
PYSOFTDMZNDJHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)N2C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


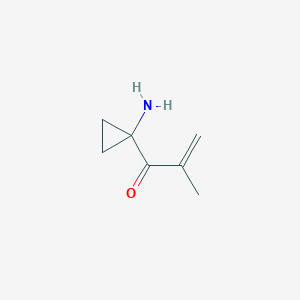
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
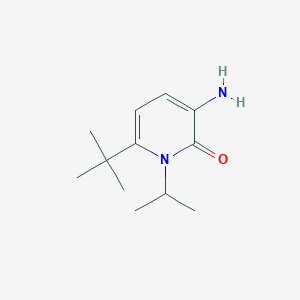
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
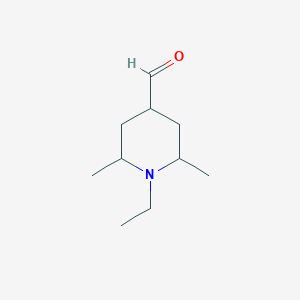
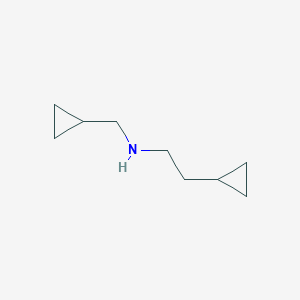
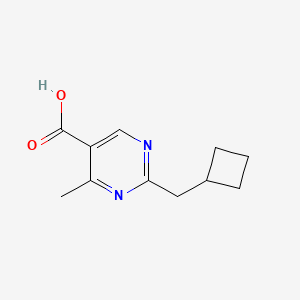
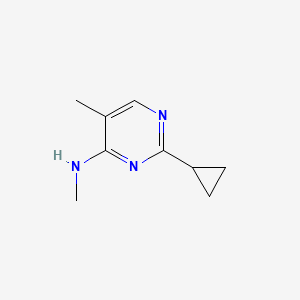
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
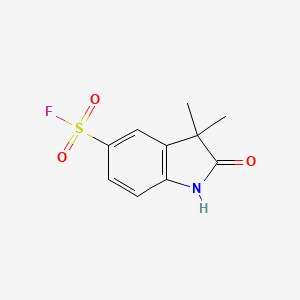
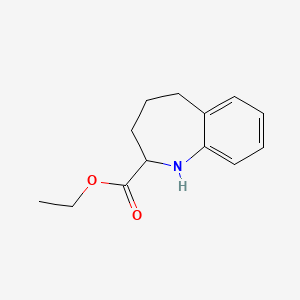
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
